Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene
CAS No.: 186043-67-4
Cat. No.: VC0066983
Molecular Formula: C54H18F96N3O6P3
Molecular Weight: 2721.521
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186043-67-4 |
|---|---|
| Molecular Formula | C54H18F96N3O6P3 |
| Molecular Weight | 2721.521 |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
| Standard InChI | InChI=1S/C54H18F96N3O6P3/c55-7(56)19(79,80)31(103,104)43(127,128)49(139,140)37(115,116)25(91,92)13(67,68)1-154-160(155-2-14(69,70)26(93,94)38(117,118)50(141,142)44(129,130)32(105,106)20(81,82)8(57)58)151-161(156-3-15(71,72)27(95,96)39(119,120)51(143,144)45(131,132)33(107,108)21(83,84)9(59)60,157-4-16(73,74)28(97,98)40(121,122)52(145,146)46(133,134)34(109,110)22(85,86)10(61)62)153-162(152-160,158-5-17(75,76)29(99,100)41(123,124)53(147,148)47(135,136)35(111,112)23(87,88)11(63)64)159-6-18(77,78)30(101,102)42(125,126)54(149,150)48(137,138)36(113,114)24(89,90)12(65)66/h7-12H,1-6H2 |
| Standard InChI Key | ZVDUXGKGHNHXGM-UHFFFAOYSA-N |
| SMILES | C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene is a specialized organophosphorus compound belonging to the class of phosphazenes. It is characterized by its unique structure, featuring a phosphorus-nitrogen backbone substituted with six perfluorononyloxy groups. This compound is known for its enhanced chemical stability and hydrophobic properties, making it suitable for various industrial applications, particularly in materials science and advanced coatings development.
Synthesis and Preparation
The synthesis of Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene typically involves the reaction of phosphonitrilic chloride with perfluorononanol. This process requires careful control of reaction conditions to ensure high purity and yield. The detailed synthesis protocol can vary based on specific laboratory conditions and desired purity levels.
Applications and Uses
Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene finds several scientific uses, particularly in materials science and biochemistry. Its unique structure and properties make it suitable for developing advanced coatings and fire retardants. Additionally, its ability to form stable films on surfaces due to its low surface energy is particularly useful in applications requiring protective coatings or sealants.
Comparison with Similar Compounds
| Compound Name | Unique Features |
|---|---|
| Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | Contains heptoxy chains instead of nonyloxy. |
| Octakis(1H,1H-perfluorooctyloxy)phosphazene | Features octyloxy chains; used in similar applications. |
| Pentakis(1H,1H-perfluoropentyloxy)phosphazene | Contains shorter perfluorinated alkyl chains. |
Handling and Safety
Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene should be handled with care due to potential reactivity under extreme conditions. It is classified as an irritant and requires appropriate safety measures during handling . The compound maintains integrity under standard laboratory conditions but should be stored according to the manufacturer's guidelines to ensure safety and stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume